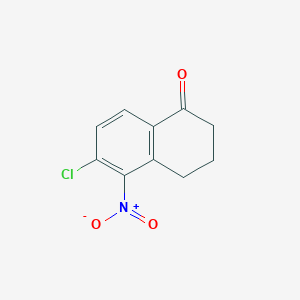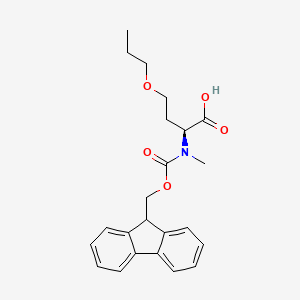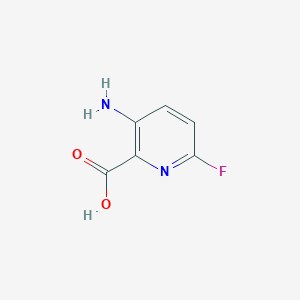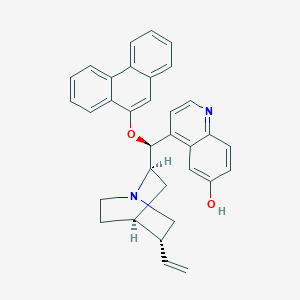![molecular formula C25H20N2O4 B14086015 1-(3-Hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086015.png)
1-(3-Hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a pyridinylmethyl group, and a chromeno-pyrrole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Chromeno Core: This step involves the cyclization of a suitable precursor, such as a hydroxyphenyl ketone, under acidic or basic conditions to form the chromeno core.
Introduction of the Pyrrole Ring: The chromeno core is then subjected to a reaction with a pyrrole derivative, often using a catalyst such as palladium or copper to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations such as the use of continuous flow reactors and automated synthesis can enhance yield and purity. Reaction conditions are carefully controlled to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The pyridinylmethyl group can be reduced to form corresponding amines.
Substitution: The chromeno core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent, but common reagents include halogenating agents and nucleophiles.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted chromeno-pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-(3-Hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways: It can modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation.
Comparación Con Compuestos Similares
1-(3-Hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: shares similarities with other chromeno-pyrrole derivatives and pyridinylmethyl compounds.
Uniqueness:
Structural Uniqueness: The combination of hydroxyphenyl, pyridinylmethyl, and chromeno-pyrrole moieties makes it unique.
Functional Uniqueness: Its specific functional groups confer distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C25H20N2O4 |
|---|---|
Peso molecular |
412.4 g/mol |
Nombre IUPAC |
1-(3-hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C25H20N2O4/c1-14-9-15(2)23-19(10-14)22(29)20-21(17-6-3-7-18(28)11-17)27(25(30)24(20)31-23)13-16-5-4-8-26-12-16/h3-12,21,28H,13H2,1-2H3 |
Clave InChI |
WQYZYNUOSCOZLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)O)CC5=CN=CC=C5)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-butyl-10-methyl-2H,6H-pyrano[3,2-g]chromene-2,6-dione](/img/structure/B14085940.png)


![1-(3-Butoxyphenyl)-2-[3-(dimethylamino)propyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085957.png)


![5-(2-hydroxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14085978.png)
![9-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14085982.png)
![2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[3-cyano-4-(4-fluorophenyl)-5-methylthiophen-2-yl]acetamide](/img/structure/B14085983.png)

![4-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B14086003.png)
![(3S)-2-oxo-3-[(2-thiophen-2-ylacetyl)amino]azetidine-1-sulfonic acid](/img/structure/B14086014.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-[[(8alpha,9S)-10,11-dihydrocinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B14086016.png)
